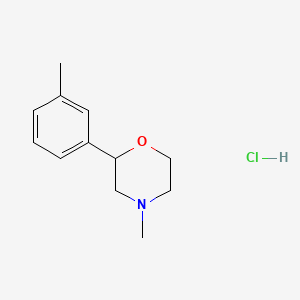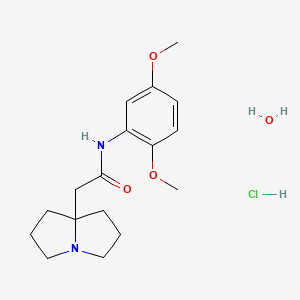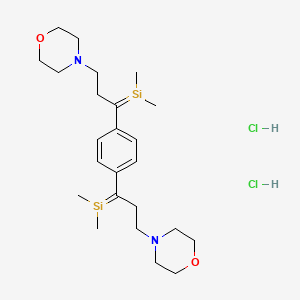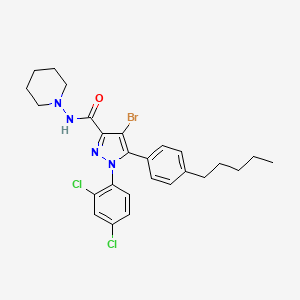
Carnegine hydrochloride, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carnegine hydrochloride, ®-, also known as 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, is a chemical compound with the molecular formula C13H19NO2.HCl. It is a derivative of isoquinoline and is known for its applications in scientific research, particularly in the fields of chemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
Carnegine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid. The reaction typically occurs under controlled conditions, such as low temperature and specific pH levels, to ensure the formation of the desired hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of Carnegine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .
化学反応の分析
Types of Reactions
Carnegine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert Carnegine hydrochloride into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
科学的研究の応用
Carnegine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Carnegine hydrochloride is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of Carnegine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems in the brain, potentially modulating the activity of receptors and enzymes involved in neurotransmission. This interaction can lead to changes in cellular signaling and physiological responses .
類似化合物との比較
Similar Compounds
Carnegine hydrochloride is structurally similar to other isoquinoline derivatives, such as:
Tetrahydroisoquinoline: A precursor in the synthesis of various alkaloids.
Quinoline: A compound with diverse applications in medicinal chemistry.
Isoquinoline: A core structure in many biologically active molecules
Uniqueness
What sets Carnegine hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. These unique features make it a valuable compound for research and industrial applications .
特性
CAS番号 |
123438-41-5 |
|---|---|
分子式 |
C13H20ClNO2 |
分子量 |
257.75 g/mol |
IUPAC名 |
(1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H/t9-;/m1./s1 |
InChIキー |
LARXMHOYLNCTFD-SBSPUUFOSA-N |
異性体SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
正規SMILES |
CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


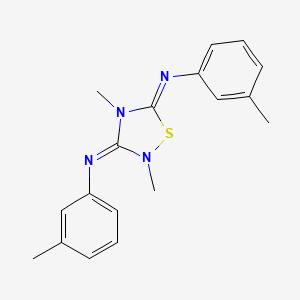
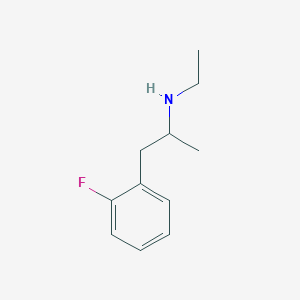

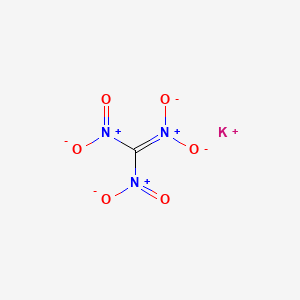
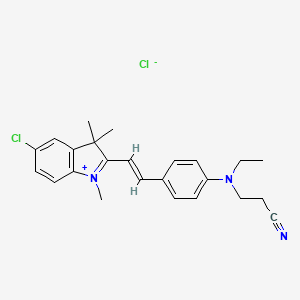
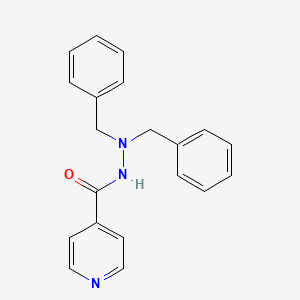
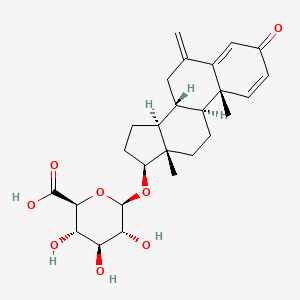
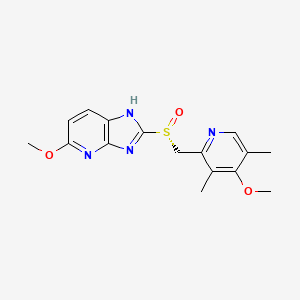
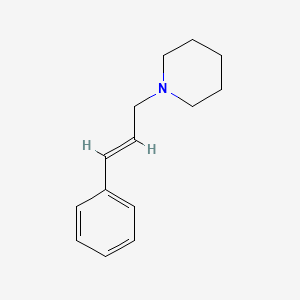
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
